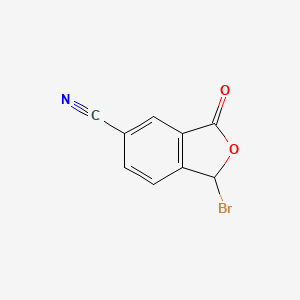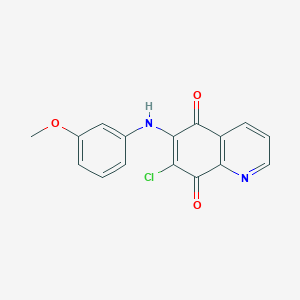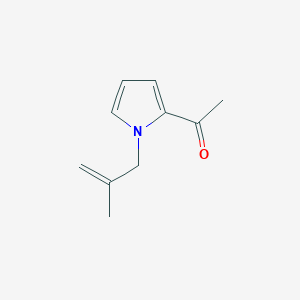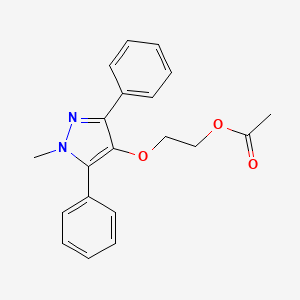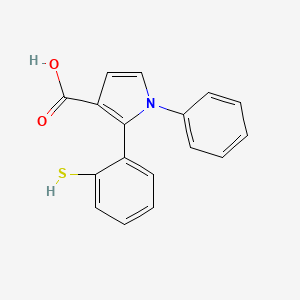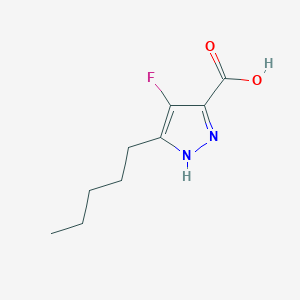![molecular formula C27H21NO2 B12887531 Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate CAS No. 20958-80-9](/img/structure/B12887531.png)
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their unique structural features and significant biological activities. The pyrrolo[2,1-a]isoquinoline core is a common structural motif in many natural products and synthetic molecules with potential pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be synthesized through a one-pot three-component reaction. This involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the pyrrolo[2,1-a]isoquinoline core .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .
Comparaison Avec Des Composés Similaires
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants and studied for its biological properties.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core, known for its medicinal properties.
These compounds share the pyrrolo[2,1-a]isoquinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
20958-80-9 |
|---|---|
Formule moléculaire |
C27H21NO2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3 |
Clé InChI |
ZTOXUNYNBLFSBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


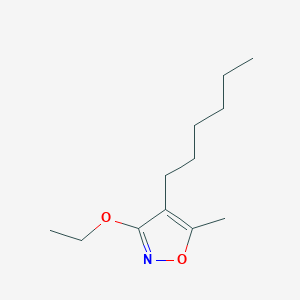
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
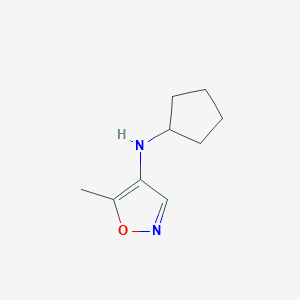
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
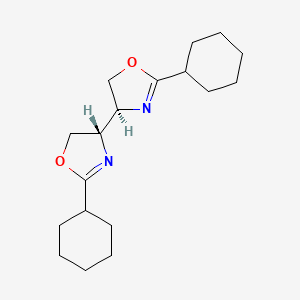
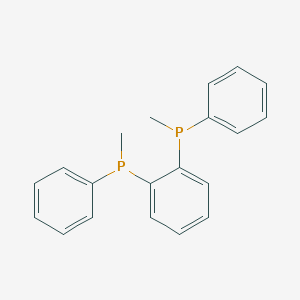
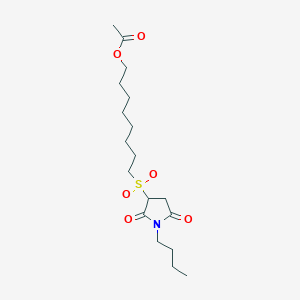
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
